Magnesium monoperoxyphthalate hexahydrate
Overview
Description
Magnesium monoperoxyphthalate hexahydrate is a water-soluble peroxy acid used primarily as an oxidant in organic synthesis. It is known for its applications in the conversion of ketones to esters, epoxidation of alkenes, oxidation of sulfides to sulfoxides and sulfones, and oxidation of amines to amine oxides . This compound is also utilized in surface disinfectants due to its broad-spectrum biocidal effects .
Preparation Methods
Magnesium monoperoxyphthalate hexahydrate can be synthesized through the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium salts. The reaction typically occurs under mild conditions, and the product is isolated as a hexahydrate . Industrial production methods often involve the use of solid-phase-supported reagents to enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Magnesium monoperoxyphthalate hexahydrate undergoes several types of chemical reactions, primarily oxidation reactions. Some key reactions include:
Baeyer-Villiger Oxidation: Converts ketones to esters.
Prilezhaev Reaction: Epoxidation of alkenes.
Oxidation of Sulfides: Produces sulfoxides and sulfones.
Oxidation of Amines: Forms amine oxides.
Common reagents used in these reactions include hydrogen peroxide and various catalysts to facilitate the oxidation processes. The major products formed from these reactions are esters, epoxides, sulfoxides, sulfones, and amine oxides .
Scientific Research Applications
Magnesium monoperoxyphthalate hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidant in organic synthesis for the preparation of various compounds.
Medicine: Explored as a potential antibacterial agent in mouthwashes and toothpaste.
Mechanism of Action
The mechanism of action of magnesium monoperoxyphthalate involves the release of active oxygen species, which facilitate the oxidation of various substrates. In biological applications, these active oxygen species disrupt cellular structures, leading to the inactivation of microorganisms . The compound’s effectiveness is enhanced under mildly acidic conditions and in the presence of organic contaminants .
Comparison with Similar Compounds
Magnesium monoperoxyphthalate hexahydrate is often compared to other peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). While mCPBA is more widely used, magnesium monoperoxyphthalate offers advantages such as lower cost, increased stability, and safer handling . Other similar compounds include potassium hydrogen persulfate and hydrogen peroxide, which are also used as oxidants in various chemical reactions .
This compound stands out due to its water solubility, broad-spectrum biocidal effects, and compatibility with sensitive materials, making it a versatile and valuable compound in both research and industrial applications .
Properties
IUPAC Name |
magnesium;2-oxidooxycarbonylbenzoate;hexahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5.Mg.6H2O/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h1-4,12H,(H,9,10);;6*1H2/q;+2;;;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODOUIXGKGNSMR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16MgO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619587 | |
Record name | Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131391-55-4 | |
Record name | Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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